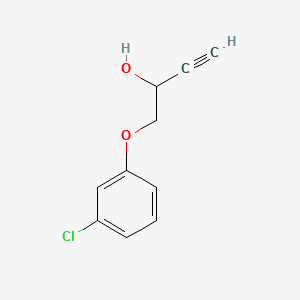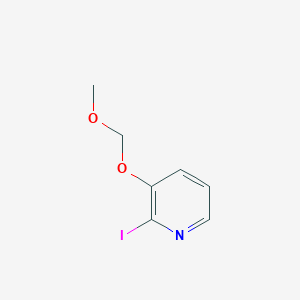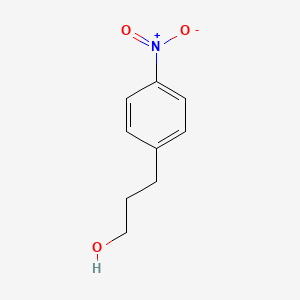
3-(4-Nitrophenyl)propan-1-ol
Descripción general
Descripción
“3-(4-Nitrophenyl)propan-1-ol” belongs to the class of organic compounds known as nitrophenyl ethers . These are aromatic compounds containing a nitrobenzene moiety that carries an ether group on the benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, benzene reacts with propionyl chloride in the presence of AlCl3 to form 1-phenylpropan-1-one .Molecular Structure Analysis
The molecular formula of “3-(4-Nitrophenyl)propan-1-ol” is C9H11NO3 . The average mass is 181.189 Da and the monoisotopic mass is 181.073898 Da .Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Compounds : This compound is used in the synthesis of various organic molecules. For instance, it has been employed in the synthesis and resolution of 2-(α-hydroxy)aryl acrylate esters, demonstrating its role in producing stereochemically complex molecules (Drewes et al., 1992).
Solvatochromism and Chemical Probes : It has been used in the study of solvatochromic phenolates, which are substances that change color depending on the solvent they are in. This property makes them useful as probes for investigating solvent mixtures and for applications in solvatochromic switches (Nandi et al., 2012).
Catalysis and Reaction Mechanisms : The compound has been studied for its influence on the rate and mechanism of esterification reactions, showing its importance in understanding and optimizing chemical processes (Steels et al., 1993).
Photophysical Properties : Research has been conducted on the effect of solvent polarity on the photophysical properties of related compounds, highlighting its relevance in the study of molecular interactions and energy transfers (Kumari et al., 2017).
Synthesis and Computational Studies : The compound's derivatives have been synthesized and subjected to molecular docking studies, indicating their potential in medicinal chemistry and drug design (Ahamed et al., 2017).
Environmental Science and Pollution Research : It has been used in the synthesis of fluorescent markers for biodiesel quality control, demonstrating its application in environmental science and green chemistry (Pelizaro et al., 2019).
Corrosion Inhibition : A related compound, Yttrium 3-(4-nitrophenyl)-2-propenoate, has been studied as an effective corrosion inhibitor for copper alloys in chloride solutions, highlighting its industrial application (Nam et al., 2016).
Safety And Hazards
Direcciones Futuras
Research into nitrophenyl compounds is ongoing. For instance, significant efforts have been made in recent years to identify more environmentally benign and safe alternatives to side-chain protection and deprotection in solid-phase peptide synthesis (SPPS) . This research could potentially influence future studies involving “3-(4-Nitrophenyl)propan-1-ol”.
Propiedades
IUPAC Name |
3-(4-nitrophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMANSLTTPNSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540361 | |
| Record name | 3-(4-Nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)propan-1-ol | |
CAS RN |
20716-25-0 | |
| Record name | 3-(4-Nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




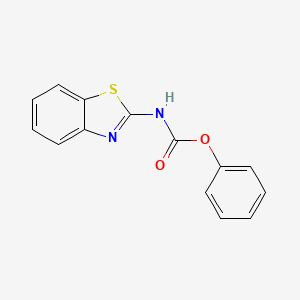
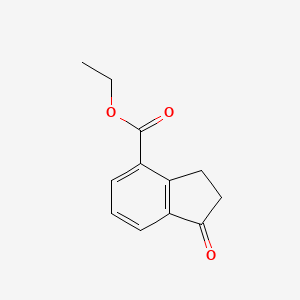
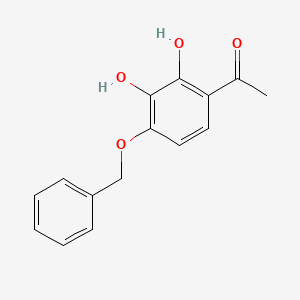

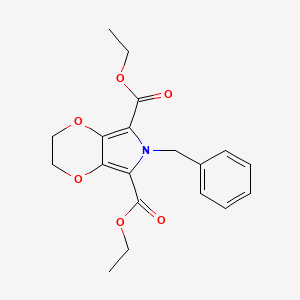
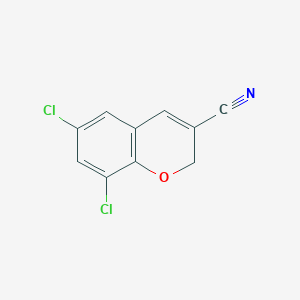
![2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide](/img/structure/B1626535.png)
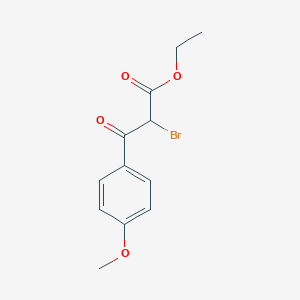
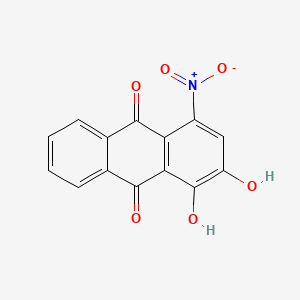
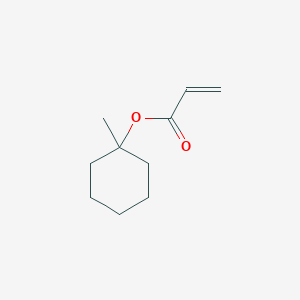
![3-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1626540.png)
